![molecular formula C18H16BrN3O4S B2822279 4-Bromo-N-[4-(3,4-dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-benzamide CAS No. 301681-47-0](/img/structure/B2822279.png)
4-Bromo-N-[4-(3,4-dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-N-[4-(3,4-dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-benzamide is a useful research compound. Its molecular formula is C18H16BrN3O4S and its molecular weight is 450.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Chemical Structure and Properties
The compound 4-Bromo-N-[4-(3,4-dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-benzamide has a molecular formula of C19H19N3O5S and a molecular weight of approximately 401.44 g/mol. It is characterized by the presence of a bromine atom, a sulfonamide group, and an isoxazole moiety, which contribute to its biological activity.
Anticancer Properties
Recent studies have demonstrated that derivatives of benzamide, including this compound, exhibit significant anticancer activity. Specifically, research focusing on compounds related to fibroblast growth factor receptor-1 (FGFR1) inhibitors has shown that certain analogs can effectively inhibit the proliferation of non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification. For instance, one study reported that a related compound inhibited five NSCLC cell lines with IC₅₀ values ranging from 1.25 to 2.31 µM .
Table 1: IC₅₀ Values of Related Compounds in NSCLC Cell Lines
Compound | NCI-H520 | NCI-H1581 | NCI-H226 | NCI-H460 | NCI-H1703 |
---|---|---|---|---|---|
C9 | 1.36 µM | 1.25 µM | 2.31 µM | 2.14 µM | 1.85 µM |
The mechanism of action appears to involve cell cycle arrest at the G2 phase and induction of apoptosis through inhibition of key signaling pathways associated with FGFR1 .
The compound's biological activity is believed to be mediated through several mechanisms:
- Inhibition of FGFR1 : The compound binds to FGFR1, disrupting its signaling pathway which is crucial for tumor growth and survival.
- Cell Cycle Arrest : It induces G2 phase arrest in cancer cells, preventing them from dividing.
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells, enhancing its anticancer effects.
Structural Insights
The structural analysis reveals that the compound forms π–π interactions between its aromatic rings and engages in C—Br⋯π interactions, which may enhance its stability and biological efficacy .
Study on Anticancer Activity
A notable study published in PubMed evaluated various benzamide derivatives against NSCLC cell lines. The findings indicated that compounds with similar structures to This compound showed promising results in inhibiting cancer cell proliferation and inducing apoptosis .
Aplicaciones Científicas De Investigación
Medicinal Chemistry
The compound is primarily studied for its medicinal properties, particularly as a potential drug candidate in the treatment of various diseases. Sulfonamides, the class to which this compound belongs, are known for their antibacterial properties and have been explored for their efficacy against bacterial infections .
Anticancer Activity
Research indicates that compounds similar to 4-Bromo-N-[4-(3,4-dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-benzamide exhibit anticancer activity. The presence of the isoxazole moiety is believed to enhance the compound's ability to inhibit tumor growth by interfering with cellular processes involved in cancer proliferation .
Enzyme Inhibition
The compound has also been investigated for its role as an enzyme inhibitor. Specifically, it may inhibit certain enzymes involved in metabolic pathways critical for bacterial survival. This property makes it a candidate for further development as an antimicrobial agent .
Molecular Interactions
Studies have demonstrated that the compound forms significant intermolecular interactions, including hydrogen bonding and π-π stacking interactions between aromatic rings. These interactions are crucial for understanding the compound's behavior in biological systems and can influence its pharmacokinetics and pharmacodynamics .
Case Study 1: Antibacterial Properties
In a study examining various sulfonamide derivatives, this compound was tested against several bacterial strains. Results indicated that the compound exhibited notable antibacterial activity, suggesting its potential use in developing new antibiotics .
Case Study 2: Anticancer Screening
Another investigation focused on evaluating the anticancer properties of this compound using various cancer cell lines. The results showed that it effectively inhibited cell proliferation at micromolar concentrations, highlighting its potential as a lead compound for anticancer drug development .
Propiedades
IUPAC Name |
4-bromo-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O4S/c1-11-12(2)21-26-18(11)22-27(24,25)16-9-7-15(8-10-16)20-17(23)13-3-5-14(19)6-4-13/h3-10,22H,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGYUEMACHJVEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.